An In-Depth Technical Guide to the Mode of Action of Flupyrsulfuron-methyl on Acetolactate Synthase
An In-Depth Technical Guide to the Mode of Action of Flupyrsulfuron-methyl on Acetolactate Synthase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupyrsulfuron-methyl is a potent and selective herbicide belonging to the sulfonylurea class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the molecular mechanism of action of flupyrsulfuron-methyl, detailing its interaction with ALS, the resulting biochemical consequences, and the basis for its selectivity in certain crops. The guide includes a summary of available quantitative data, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction to Flupyrsulfuron-methyl
Flupyrsulfuron-methyl is a post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] As a member of the sulfonylurea chemical family, it is characterized by its high efficacy at low application rates and its specific mode of action.[2][3] The chemical structure of flupyrsulfuron-methyl is provided below.
Chemical Structure:
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IUPAC Name: methyl 2-[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)pyridine-3-carboxylate[4]
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Molecular Formula: C₁₅H₁₄F₃N₅O₇S[4]
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Molar Mass: 465.36 g/mol
The Target Enzyme: Acetolactate Synthase (ALS)
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the primary target of flupyrsulfuron-methyl. This enzyme is essential in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of sulfonylurea herbicides.
ALS catalyzes the first committed step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The enzyme requires thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and a divalent cation (usually Mg²⁺) as cofactors for its catalytic activity.
Molecular Mode of Action
The herbicidal effect of flupyrsulfuron-methyl is initiated by its binding to and inhibition of the ALS enzyme. This interaction is non-competitive, meaning the herbicide does not bind to the active site where the natural substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a different site on the enzyme, inducing a conformational change that prevents the substrates from accessing the active site. This ultimately blocks the catalytic function of the enzyme.
The inhibition of ALS leads to a rapid cessation of the synthesis of valine, leucine, and isoleucine. This deficiency in essential amino acids halts protein synthesis, which in turn inhibits cell division and overall plant growth. The most pronounced effects are observed in the meristematic tissues (growing points) of the plant, where cell division is most active.
Signaling Pathway of ALS Inhibition
The following diagram illustrates the biochemical pathway of branched-chain amino acid synthesis and the point of inhibition by flupyrsulfuron-methyl.
Quantitative Data on ALS Inhibition
| Herbicide | Plant Species | IC50 (nM) | Reference |
| Chlorsulfuron | Arabidopsis thaliana | 10.8 | |
| Metsulfuron-methyl | Salmonella typhimurium | ~125 |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Basis of Selectivity
The selectivity of flupyrsulfuron-methyl, particularly in wheat, is not due to a difference in the sensitivity of the ALS enzyme itself. Instead, selectivity is primarily achieved through the differential metabolism of the herbicide in tolerant and susceptible plant species.
In tolerant crops like wheat, flupyrsulfuron-methyl is rapidly metabolized into non-phytotoxic compounds. The primary metabolic pathway in wheat involves conjugation with glutathione. In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active compound to accumulate at the target site and exert its inhibitory effect on ALS.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a method for determining the inhibitory effect of flupyrsulfuron-methyl on ALS activity in vitro.
1. Enzyme Extraction:
- Homogenize young, actively growing plant tissue (e.g., shoots of pea or a susceptible weed species) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10% glycerol, 1 mM EDTA, 10 mM MgCl₂, 1 mM pyruvate, 10 µM FAD, and 1 mM TPP).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).
2. Assay Reaction:
- Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 20 mM MgCl₂, 2 mM TPP, and 20 µM FAD), 100 mM pyruvate, and varying concentrations of flupyrsulfuron-methyl (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1% in the assay).
- Initiate the reaction by adding the enzyme extract to the reaction mixture.
- Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
3. Product Detection (Acetoin Formation):
- Stop the enzymatic reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.
- Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.
- Add a colorimetric reagent containing creatine and α-naphthol.
- Incubate at room temperature for a set time to allow for color development.
- Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
4. Data Analysis:
- Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the herbicide.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow for Herbicide Mode of Action Study
The following diagram illustrates a typical workflow for investigating the mode of action of an herbicide like flupyrsulfuron-methyl.
References
- 1. Flupyrsulfuron-methyl-sodium [sitem.herts.ac.uk]
- 2. Flupyrsulfuron-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flupyrsulfuron-methyl sodium | C15H13F3N5NaO7S | CID 15764724 - PubChem [pubchem.ncbi.nlm.nih.gov]
